Stereochemical Purity and Optical Rotation: A Direct Comparison with the (1R)-Enantiomer
The (1S)-enantiomer of N-benzyl-1-phenylethanamine is characterized by a specific optical rotation of approximately -39° (neat) for the free base, while the (1R)-enantiomer exhibits a rotation of +39° under the same conditions . This optical antipode relationship is the fundamental basis for its use as a chiral resolving agent; selection of the incorrect enantiomer would lead to the formation of the undesired diastereomeric salt and the isolation of the opposite target enantiomer. The commercial availability of the (1S)-enantiomer as a high-purity hydrochloride salt (≥95%) ensures consistent and predictable stereochemical outcomes in resolution processes.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | approx. -39° (free base, neat) |
| Comparator Or Baseline | (1R)-N-Benzyl-1-phenylethanamine: approx. +39° (neat) |
| Quantified Difference | Opposite sign of rotation; magnitude is equal within experimental error |
| Conditions | Neat sample, reported for the free base form. |
Why This Matters
For a user performing a classical resolution, the sign and magnitude of optical rotation are a direct quality control check that ensures the correct resolving agent has been procured, preventing costly mis-specification errors.
